
N-Benzylacetoacetamide
Übersicht
Beschreibung
Synthesis Analysis
N-Benzylacetoacetamide and its analogs can be synthesized through various chemical routes, including the action of molecular oxygen in potassium t-butoxide in dimethyl sulphoxide, leading to the conversion of the N-benzylacetamido group into the acetamido group, which is a general route to acetylated amines through alkylation of N-benzylacetamide (Gigg & Conant, 1983). Another innovative method for synthesizing N-benzylacetoacetamide derivatives involves one-pot reactions that proceed through N-benzylation and highly regioselective ring-opening reaction of aziridine by bromide anion followed by intramolecular nucleophilic displacement, showcasing the versatility of the compound in synthetic chemistry (Wang et al., 2008).
Molecular Structure Analysis
The molecular structure of N-Benzylacetoacetamide derivatives can be complex and varied. For instance, the crystal structure of a related compound, N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide, has been determined, showing crystallization in the monoclinic C2/c space group. This insight highlights the compound's ability to form stable structures through intermolecular hydrogen bonds, which is significant for understanding its chemical behavior and potential applications (Marinova et al., 2022).
Chemical Reactions and Properties
N-Benzylacetoacetamide is amenable to various chemical modifications due to its functional groups. For example, the N-benzylacetamido group's rapid conversion into the acetamido group illustrates the compound's reactivity and potential for further chemical manipulation. This characteristic is essential for developing novel compounds with desired properties for specific applications (Gigg & Conant, 1983).
Wissenschaftliche Forschungsanwendungen
1. Chemical Modification for Polymer Improvement
N-Benzylacetoacetamide has been studied for its role in the chemical modification of polymers. Specifically, N-acylation, a method involving N-Benzylacetoacetamide, has been found effective in reducing the LUMO energy levels of benzodipyrrolidone-based polymers. This modification not only reduces LUMO levels but also improves the reversibility of reductive doping in these polymers compared to N-alkylated ones, suggesting potential applications in enhancing the performance of conjugated polymers with lactam repeating units (Deng, Liu, Ren, Li, & Zhang, 2012).
2. Role in Synthesis and Drug Discovery
N-Benzylacetoacetamide derivatives have been explored in drug discovery and synthesis processes. For instance, N-(1-benzyl-1H-pyrazol-3-yl)-2-phenylacetamide derivatives were discovered as potent, selective, brain-penetrating T-type calcium channel blockers. This discovery led to the development of a clinical candidate for the treatment of generalized epilepsies, showcasing the potential of N-Benzylacetoacetamide derivatives in therapeutic applications (Bezençon, Heidmann, Siegrist, Stamm, Richard, Pozzi, Corminboeuf, Roch, Kessler, Ertel, Reymond, Pfeifer, de Kanter, Toeroek-Schafroth, Moccia, Mawet, Moon, Rey, Capeleto, & Fournier, 2017).
3. Antimicrobial and Antioxidant Properties
Research has shown that N-Benzylacetoacetamide derivatives possess significant antimicrobial and antioxidant properties. For example, N-benzyl-2,2,2-trifluoroacetamide, obtained by acylation of benzylamine, displayed promising antifungal and moderate antibacterial activities. It also exhibited notable antioxidant activity, suggesting its potential as a component in pharmaceuticals aimed at combating microbial infections and oxidative stress (Balachandran, Kumar, Arun, Duraipandiyan, Sundaram, Vijayakumar, Balakrishna, Ignacimuthu, Al-Dhabi, & Perumal, 2015).
4. Inhibition of Bacteria and Fungi
N-Benzylacetoacetamide derivatives have also been investigated for their ability to inhibit bacteria and fungi. Newly synthesized N-alkylfurfurylacetamides, including N-benzyl-N-furfurylacetamide, showed significant activity against bacteria and white-rot-fungi, indicating their potential as anti-fungal agents in various applications, including the protection and conservation of cultural heritage (Wang, Gu, & Wang, 2019).
Safety And Hazards
Eigenschaften
IUPAC Name |
N-benzyl-3-oxobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-9(13)7-11(14)12-8-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHNUEXAOQRRPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9061257 | |
| Record name | Butanamide, 3-oxo-N-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzylacetoacetamide | |
CAS RN |
882-36-0 | |
| Record name | 3-Oxo-N-(phenylmethyl)butanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=882-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetoacetobenzylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000882360 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Benzylacetoacetamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60240 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanamide, 3-oxo-N-(phenylmethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanamide, 3-oxo-N-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-benzylacetoacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.753 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACETOACETOBENZYLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6Y9L5W6QO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

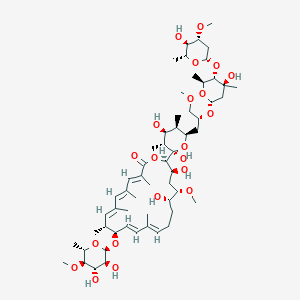

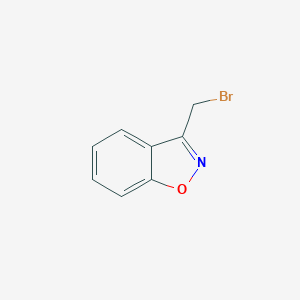
![3-Methylbenzo[d]isoxazole](/img/structure/B15219.png)


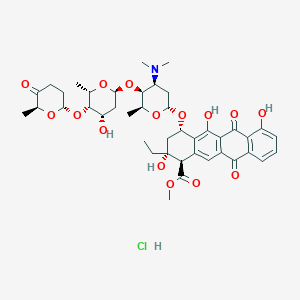
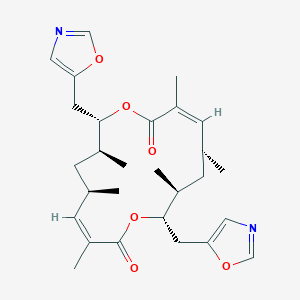

![[(4E,6Z,8R,9R,10E,12R,13S,14R,16S,17R)-13-Hydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B15232.png)

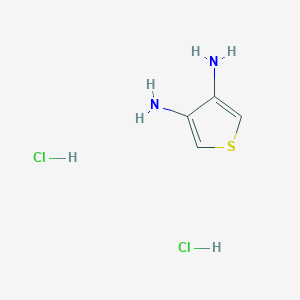
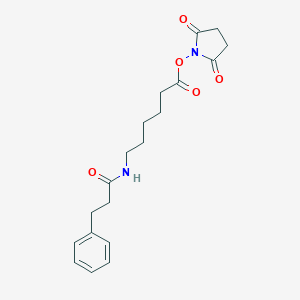
![(2,5-Dioxopyrrolidin-1-yl) 2-[(2,2,2-trifluoroacetyl)amino]acetate](/img/structure/B15242.png)